molecular formula C22H19ClN2O5S2 B2917223 (3Z)-1-benzyl-3-{[(5-chloro-2,4-dimethoxyphenyl)amino]methylidene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide CAS No. 894672-52-7

(3Z)-1-benzyl-3-{[(5-chloro-2,4-dimethoxyphenyl)amino]methylidene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide

Cat. No.: B2917223
CAS No.: 894672-52-7
M. Wt: 490.97
InChI Key: BTRGMCSYLJERAU-NDENLUEZSA-N
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Description

(3Z)-1-benzyl-3-{[(5-chloro-2,4-dimethoxyphenyl)amino]methylidene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide is a useful research compound. Its molecular formula is C22H19ClN2O5S2 and its molecular weight is 490.97. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

A novel series of compounds similar to the specified chemical were synthesized and subjected to preliminary evaluation for their antibacterial and DPPH radical scavenging activities. This research highlights the potential of these compounds in developing new antibacterial agents and antioxidants (Zia-ur-Rehman et al., 2009).

Reactivity and Synthesis of Heterocyclic Systems

Studies on the reactivity of similar compounds have led to the synthesis of new heterocyclic systems containing thiazolo[3,2-a]pyrimidine and pyrimido[2,1-b]thiazine moieties. These findings are significant in the field of organic chemistry, particularly in the synthesis of complex heterocyclic compounds with potential biological activities (Sirakanyan et al., 2015).

Dearomatization and Decarbonylation in Antimycobacterial Agents

Research has been conducted on the dearomatization and decarbonylation of antitubercular 4H-benzo[e][1,3]thiazinones, highlighting the chemical transformations of these compounds. These transformations and their impact on antimycobacterial properties provide valuable insights for developing new treatments for tuberculosis (Richter et al., 2022).

Amide Acetals in Synthesis

The use of amide acetals in the synthesis of pyridothienopyrimidines, a class of compounds structurally related to the specified chemical, was explored. This research contributes to the methodology of synthesizing complex heterocyclic compounds, potentially useful in various pharmaceutical applications (Medvedeva et al., 2010).

Reactivity Towards Alkylidenephosphoranes

Studies on the reactivity of benzylidene- and ethylidene-2,3-dihydro-2-methyl-1,2-benzothiazin-4-one 1,1-dioxide towards alkylidenephosphoranes have been conducted. This research contributes to understanding the chemical behavior of these compounds, which can be valuable in developing new synthetic routes and pharmaceuticals (Croce & Rosa, 1996).

Properties

IUPAC Name

(3Z)-1-benzyl-3-[(5-chloro-2,4-dimethoxyanilino)methylidene]-2,2-dioxothieno[3,2-c]thiazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN2O5S2/c1-29-18-11-19(30-2)16(10-15(18)23)24-12-20-21(26)22-17(8-9-31-22)25(32(20,27)28)13-14-6-4-3-5-7-14/h3-12,24H,13H2,1-2H3/b20-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTRGMCSYLJERAU-NDENLUEZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NC=C2C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC=CC=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1N/C=C\2/C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC=CC=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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